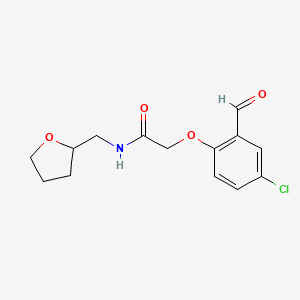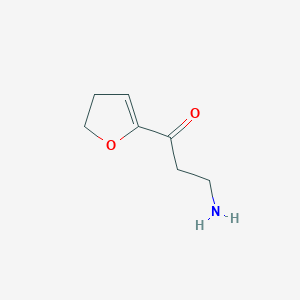
2-Cyanopropylbutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyanopropylbutyrate is an organic compound with a unique structure that includes a cyano group and a butyrate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyanopropylbutyrate typically involves the esterification of butyric acid with 2-cyanopropanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 2-Cyanopropylbutyrate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce butyric acid and 2-cyanopropanol.
Substitution Reactions: The cyano group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or alcohols.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Hydrolysis: Butyric acid and 2-cyanopropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 2-Aminopropylbutyrate.
Scientific Research Applications
2-Cyanopropylbutyrate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyanopropylbutyrate involves its interaction with specific molecular targets. For example, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of butyric acid and 2-cyanopropanol. The cyano group can also participate in various reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
2-Cyanopropylacetate: Similar structure but with an acetate ester instead of butyrate.
2-Cyanopropylformate: Contains a formate ester group.
2-Cyanopropylbenzoate: Features a benzoate ester group.
Uniqueness: 2-Cyanopropylbutyrate is unique due to its specific ester group, which influences its reactivity and potential applications. The butyrate ester provides distinct properties compared to other esters, making it valuable for specific synthetic and industrial applications.
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
2-cyanopropyl butanoate |
InChI |
InChI=1S/C8H13NO2/c1-3-4-8(10)11-6-7(2)5-9/h7H,3-4,6H2,1-2H3 |
InChI Key |
FQTQUNMRKFSDMU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCC(C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




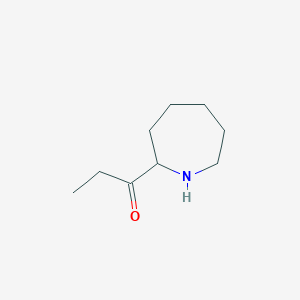

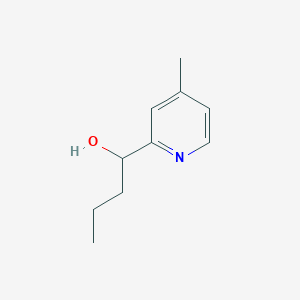
![Methyl 5-methyl-2-(propan-2-YL)-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13157168.png)
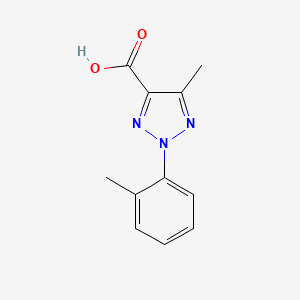
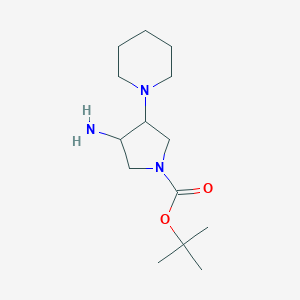
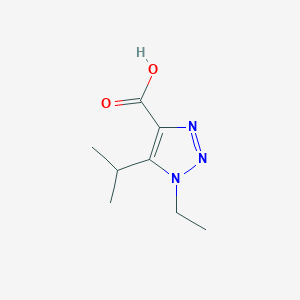
![Ethyl 4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13157185.png)
